Methyl cyclohexanepropionate
Overview
Description
Methyl 3-cyclohexylpropanoate, also known as Methyl cyclohexanepropionate, is a chemical compound with the molecular formula C10H18O2 . It is also referred to as Cyclohexanepropanoic acid, methyl ester . This compound is used in various chemical reactions and has several synonyms .
Molecular Structure Analysis
Methyl 3-cyclohexylpropanoate has a molecular formula of C10H18O2 . Its average mass is 170.249 Da and its monoisotopic mass is 170.130676 Da . The structure of this compound includes features of phenethyl butyrate or this compound .
Physical and Chemical Properties Analysis
Methyl 3-cyclohexylpropanoate, like other cycloalkanes, is likely to be a colorless liquid under standard conditions . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .
Scientific Research Applications
1. Fuel Surrogate Component in Combustion Studies
Methyl cyclohexane, a closely related compound to methyl cyclohexanepropionate, has been widely used as a representative component in fuel surrogates. This usage is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Studies involve investigating pyrolysis and combustion processes, identifying intermediates, and developing comprehensive kinetic models (Wang et al., 2014).
2. Chemical Synthesis and Reactions
This compound derivatives are utilized in various chemical synthesis processes. For instance, reaction of ethyl 1-methyl-2,6-dioxocyclohexanepropionate with LiC=C-OEt leads to the formation of cyclohexane derivatives with specific functional groups, demonstrating its utility in synthetic organic chemistry (Peterse & Groot, 2010).
3. Environmental Fate in Coal Beneficiation
Studies on 4-Methyl cyclohexane methanol (MCHM), closely related to this compound, focus on its environmental behavior, particularly in coal beneficiation processes. Research includes investigating its volatilization, sorption, and leaching, providing insights into its environmental impact and behavior in industrial settings (He, Noble, & Ziemkiewicz, 2015).
4. Polymer Research
Cyclohexane, a structurally similar molecule to this compound, is used in polymer research, such as in the study of polystyrene/poly(methyl methacrylate) blends. Its behavior as a solvent in polymer systems is analyzed to understand polymer blend characteristics (Harton et al., 2006).
5. Catalysis and Chemical Reactions
Research on methylcyclohexane, a compound similar to this compound, includes exploring its role in catalytic reactions. This encompasses the development and analysis of catalysts for processes like dehydrogenation, crucial for applications in hydrogen storage and transport systems (Meng et al., 2021).
6. Hydrocarbon Biodegradation
Studies on the biodegradation of cyclohexane and related compounds provide insights into microbial processes that can degrade hydrocarbons. This research is vital for environmental bioremediation and understanding microbial interactions with hydrocarbons (Jaekel et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-cyclohexylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPALFHZGSIENQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174735 | |
Record name | Methyl cyclohexanepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20681-51-0 | |
Record name | Cyclohexanepropanoic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20681-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl cyclohexanepropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020681510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20681-51-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl cyclohexanepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyclohexanepropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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